molecular formula C23H46O3 B11829030 (2R,3S)-2-hexyl-3-((S)-2-(methoxymethoxy)tridecyl)oxirane

(2R,3S)-2-hexyl-3-((S)-2-(methoxymethoxy)tridecyl)oxirane

Cat. No.: B11829030
M. Wt: 370.6 g/mol
InChI Key: YRSNYDYAKZWXEO-ZRBLBEILSA-N
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Description

(2R,3S)-2-hexyl-3-((S)-2-(methoxymethoxy)tridecyl)oxirane is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound belongs to the class of oxiranes, which are three-membered cyclic ethers known for their high reactivity due to ring strain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2-hexyl-3-((S)-2-(methoxymethoxy)tridecyl)oxirane typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the Sharpless epoxidation, which uses titanium tetraisopropoxide and diethyl tartrate as chiral catalysts in the presence of tert-butyl hydroperoxide. The reaction is carried out under controlled temperature and pH conditions to achieve high yield and enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to enhance efficiency and scalability. Flow microreactor systems are often employed to ensure precise control over reaction parameters, leading to consistent product quality and reduced waste .

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-2-hexyl-3-((S)-2-(methoxymethoxy)tridecyl)oxirane undergoes various types of chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.

    Reduction: Reduction reactions can convert the oxirane ring into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

(2R,3S)-2-hexyl-3-((S)-2-(methoxymethoxy)tridecyl)oxirane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,3S)-2-hexyl-3-((S)-2-(methoxymethoxy)tridecyl)oxirane involves its high reactivity due to the strained oxirane ring. This strain makes the compound highly susceptible to nucleophilic attack, leading to ring-opening reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or other reactants used.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3S)-2-hexyl-3-((S)-2-(methoxymethoxy)dodecyl)oxirane
  • (2R,3S)-2-hexyl-3-((S)-2-(methoxymethoxy)tetradecyl)oxirane

Uniqueness

The uniqueness of (2R,3S)-2-hexyl-3-((S)-2-(methoxymethoxy)tridecyl)oxirane lies in its specific chain length and functional groups, which confer distinct physical and chemical properties. These properties make it particularly useful in applications requiring precise stereochemistry and reactivity.

Properties

Molecular Formula

C23H46O3

Molecular Weight

370.6 g/mol

IUPAC Name

(2R,3S)-2-hexyl-3-[(2S)-2-(methoxymethoxy)tridecyl]oxirane

InChI

InChI=1S/C23H46O3/c1-4-6-8-10-11-12-13-14-15-17-21(25-20-24-3)19-23-22(26-23)18-16-9-7-5-2/h21-23H,4-20H2,1-3H3/t21-,22+,23-/m0/s1

InChI Key

YRSNYDYAKZWXEO-ZRBLBEILSA-N

Isomeric SMILES

CCCCCCCCCCC[C@@H](C[C@H]1[C@H](O1)CCCCCC)OCOC

Canonical SMILES

CCCCCCCCCCCC(CC1C(O1)CCCCCC)OCOC

Origin of Product

United States

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